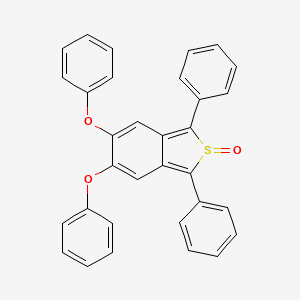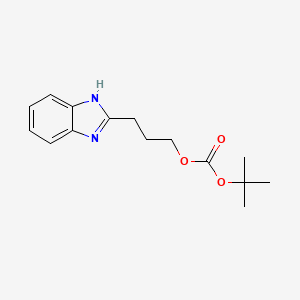
3,3'-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by its long dodecane chain linking two oxadiazole rings, each substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) typically involves the reaction of dodecanedioic acid with 5-methyl-1,2,4-oxadiazole. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then cyclized to form the desired oxadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The methyl groups on the oxadiazole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the production of polymers and materials with specific properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Hexane-1,6-diyl)bis(5-methyl-1,2,4-oxadiazole)
- 3,3’-(Octane-1,8-diyl)bis(5-methyl-1,2,4-oxadiazole)
- 3,3’-(Decane-1,10-diyl)bis(5-methyl-1,2,4-oxadiazole)
Uniqueness
The uniqueness of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) lies in its long dodecane chain, which imparts specific physical and chemical properties. This long chain can enhance the compound’s solubility in organic solvents and improve its ability to interact with biological membranes, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
648440-89-5 |
|---|---|
Fórmula molecular |
C18H30N4O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
5-methyl-3-[12-(5-methyl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H30N4O2/c1-15-19-17(21-23-15)13-11-9-7-5-3-4-6-8-10-12-14-18-20-16(2)24-22-18/h3-14H2,1-2H3 |
Clave InChI |
OKPIAFGZJRILRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-Methyl-4-[(prop-1-yn-1-yl)imino]pent-2-enenitrile](/img/structure/B12586577.png)
![4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12586580.png)
![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B12586590.png)
![(2R)-2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B12586594.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)



![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)


